molecular formula C19H18FN3OS B2541194 N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688336-94-9

N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2541194
CAS No.: 688336-94-9
M. Wt: 355.43
InChI Key: RNRIXSCSDSNPMP-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl and ethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the ethylphenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an imidazole ring, fluorophenyl group, and ethylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-2-14-3-7-16(8-4-14)22-18(24)13-25-19-21-11-12-23(19)17-9-5-15(20)6-10-17/h3-12H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRIXSCSDSNPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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